

Comprehensive Structure Elucidation of CAS 336185-24-1

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *5-Phenylhexahydro-2-benzofuran-1,3-dione*
Cat. No.: *B1315094*

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(3aS,5R,7aR)-5-Phenylhexahydroisobenzofuran-1,3-dione[1]

Executive Summary

CAS 336185-24-1 is a bicyclic anhydride characterized by a cyclohexane ring fused to a furan-1,3-dione system, with a phenyl substituent at the 5-position (relative to the fused system).[1][2][3][4] The elucidation of this structure requires a multi-faceted analytical approach to confirm not only the connectivity but, more critically, the relative and absolute stereochemistry of the three chiral centers (C3a, C5, C7a).

This guide outlines a self-validating protocol for confirming the identity of CAS 336185-24-1, distinguishing it from potential diastereomers (e.g., the cis-phenyl isomer) and hydrolysis products (the corresponding dicarboxylic acid).

Molecular Identity & Properties[2][3]

Property	Specification
CAS Number	336185-24-1
IUPAC Name	(3aS,5R,7aR)-5-phenylhexahydroisobenzofuran-1,3-dione
Common Name	4-trans-Phenylcyclohexane-1,2-cis-dicarboxylic anhydride
Molecular Formula	C ₁₄ H ₁₄ O ₃
Molecular Weight	230.26 g/mol
Stereocenters	3 (C3a, C5, C7a)
Key Functional Groups	Cyclic Anhydride, Phenyl Ring, Cyclohexane Core

Elucidation Strategy: The Analytical Workflow

The structural confirmation relies on a sequential logic: Elemental Composition

Functional Group Verification

Connectivity

Stereochemical Assignment.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out isobaric impurities.

- Method: ESI+ or APCI+ (Note: Anhydrides often hydrolyze or form adducts in MS conditions).
- Expected Ion:

at m/z 231.10.
- Diagnostic Fragmentation:

- Loss of CO (28 Da) and CO₂ (44 Da) is characteristic of cyclic anhydrides.
- Tropylium ion formation (m/z 91) confirms the presence of the benzyl/phenyl moiety.

Infrared Spectroscopy (FT-IR)

Objective: Unequivocal identification of the cyclic anhydride moiety.

- Diagnostic Signals:
 - C=O Stretch (Anhydride): Distinctive doublet at ~1780 cm⁻¹ (symmetric) and ~1850 cm⁻¹ (asymmetric). This doublet is the "fingerprint" distinguishing the anhydride from the corresponding diacid (which shows a broad -OH stretch and lower frequency C=O).
 - C-O-C Stretch: Strong band at ~1200–1300 cm⁻¹.
 - Aromatic C-H: Weak bands >3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

Objective: Establish connectivity and relative stereochemistry.

¹H NMR Assignment Strategy (CDCl₃, 400 MHz)

The spectrum will show three distinct regions:

- Aromatic Region (7.1–7.4 ppm): 5 protons corresponding to the phenyl group.
- Anhydride Methine Protons (3.0–3.5 ppm): The protons at C3a and C7a (H-1/H-2 in cyclohexane numbering). These will appear as multiplets. Their coupling constants () are critical for determining the cis-fusion.
- Cyclohexane Methylene/Methine (1.5–2.5 ppm): The remaining 7 protons. The proton at C5 (benzylic) will be a distinct multiplet, likely further downfield than the methylenes.

Stereochemical Proof (The Critical Step)

The challenge is distinguishing the (3a*S*,5*R*,7a*R*) isomer from the (3a*S*,5*S*,7a*R*) isomer (where the phenyl group is cis to the anhydride bridge).

- NOESY/ROESY Experiments:
 - Conformational Lock: The cis-fused anhydride ring locks the cyclohexane into a specific chair-like or boat-like conformation.
 - Trans-Phenyl Confirmation: If the phenyl group is trans to the anhydride bridge (as in the target structure), the benzylic proton (H-5) should show specific NOE correlations with the axial protons of the cyclohexane ring, but not strong correlations with the anhydride bridgehead protons (H-3a/H-7a) if they are on the opposite face.
 - Coupling Constants (): The coupling between H-3a and H-7a is typically smaller for cis-fused systems (approx. 4-6 Hz) compared to trans-fused (approx. 10-12 Hz), though trans-fusion is geometrically strained in this system.

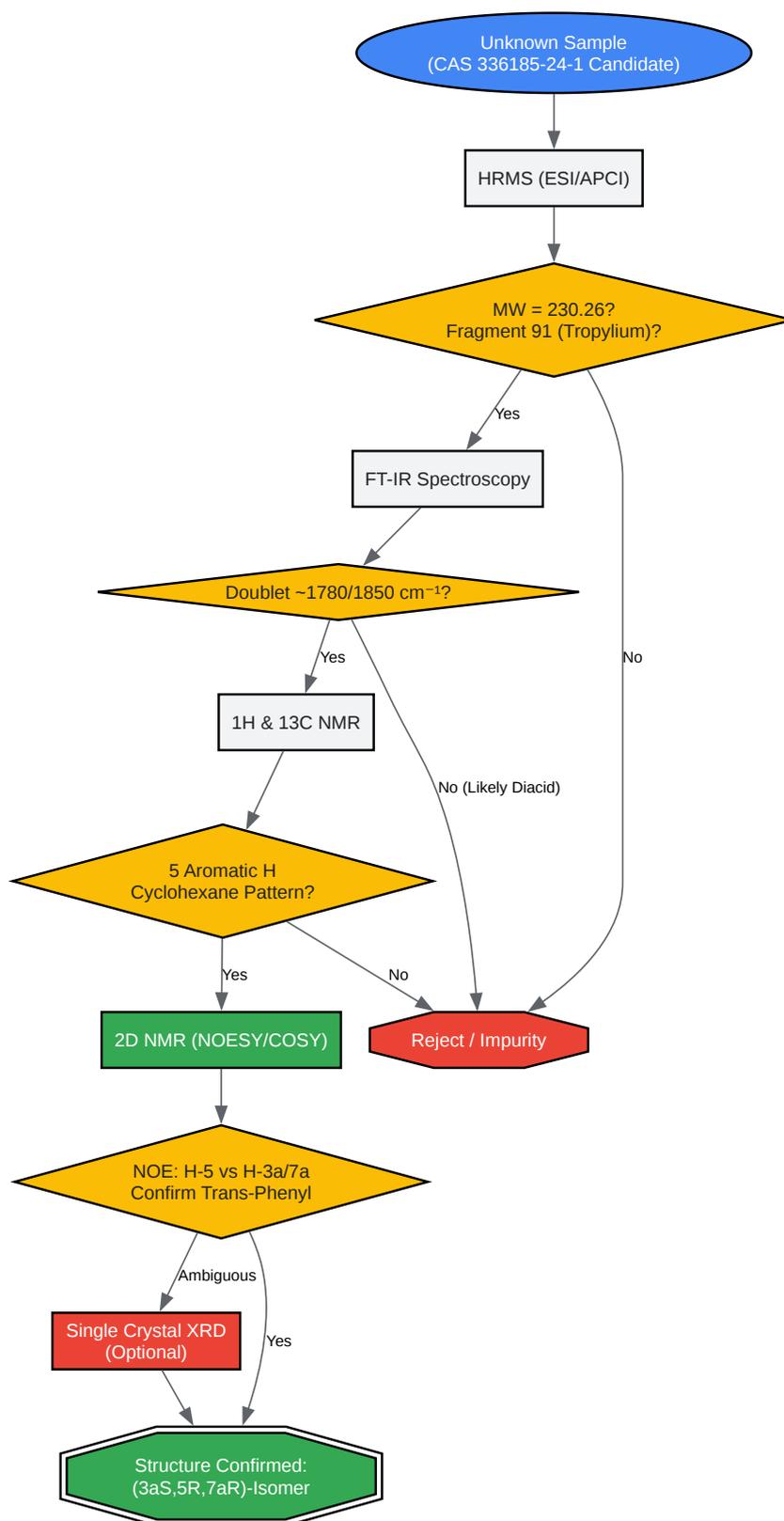
Solid-State Analysis (XRD)

Objective: Absolute configuration and polymorph identification.

- Single Crystal XRD: The gold standard. If a single crystal can be grown, the anomalous dispersion (using Cu K radiation) can determine the absolute configuration (R vs S) directly.

Visualizing the Elucidation Logic

The following diagram illustrates the decision matrix for confirming the structure of CAS 336185-24-1.



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Caption: Analytical workflow for the structural confirmation of CAS 336185-24-1, prioritizing stereochemical validation.

Impurity Profiling & Process Control

In a drug development context, distinguishing the active intermediate from its process-related impurities is vital.

Impurity Type	Origin	Detection Strategy
Hydrolysis Product	Exposure to moisture (Dicarboxylic Acid)	IR: Loss of 1780/1850 doublet; appearance of broad OH (2500-3300). HPLC: Shift in retention time (more polar).
Cis-Phenyl Isomer	Non-selective hydrogenation or cyclization	NMR: Distinct chemical shift of H-5; different coupling constants () for H-3a/H-7a.
Regioisomers	Phenyl at position 4 (relative to anhydride) vs pos 3	COSY/HMBC: Correlation pathways will differ. HMBC from Carbonyl to Ring Protons is definitive.

Detailed Protocol: Stereochemical Validation via NMR

Prerequisite: Sample must be dry (anhydrous) to prevent hydrolysis during acquisition. Use anhydrous CDCl₃ or DMSO-d₆ (though DMSO may promote hydrolysis over time).

- Sample Prep: Dissolve ~10 mg of CAS 336185-24-1 in 0.6 mL CDCl₃.
- Acquisition:
 - ¹H NMR: 16 scans, d1=2s.

- COSY: Gradient-selected, 256 increments.
- NOESY: Mixing time 500ms. Crucial for spatial proximity.
- Analysis:
 - Identify the methine protons at the ring fusion (H-3a, H-7a).
 - Identify the benzylic proton (H-5).
 - Check NOE:
 - If Trans (Target): H-5 is on the opposite face of the ring fusion. Look for NOE correlations between H-5 and the axial protons at C4/C6, which should confirm the equatorial preference of the phenyl group.
 - If Cis (Impurity): H-5 would likely show stronger NOE correlations with H-3a/H-7a if the conformation forces them to the same face (boat/twist-boat).

References

- General NMR of Cyclohexanes: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link](#)
- Spectroscopic Identification: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link](#)
- Chemical Identity: PubChem Compound Summary for CID 11235372 (Related Isomer). [Link](#)
- Synthesis Context: Patents related to HCV Protease Inhibitors and MCH-1 Antagonists often utilize phenyl-cyclohexane dicarboxylic acid derivatives as chiral scaffolds. (e.g., WO2006134467). [Link](#)

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Sources

- [1. 5443-16-3 | 17-Oxapentacyclo\[6.6.5.0\(2,7\).0\(9,14\).0\(15,19\)\]-nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | Aryls | Ambeed.com \[ambeed.com\]](#)
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- To cite this document: BenchChem. [Comprehensive Structure Elucidation of CAS 336185-24-1]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315094#cas-336185-24-1-structure-elucidation\]](https://www.benchchem.com/product/b1315094#cas-336185-24-1-structure-elucidation)

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